2,6-Dichloro-4-(difluoromethyl)benzaldehyde
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Overview
Description
2,6-Dichloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, optimized for high yield and purity. These methods are designed to minimize waste and reduce production costs, making the process more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-3-(difluoromethyl)benzaldehyde: Similar structure but with different positions of chlorine and difluoromethyl groups.
Uniqueness
2,6-Dichloro-4-(difluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethyl groups makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H4Cl2F2O |
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Molecular Weight |
225.02 g/mol |
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
InChI Key |
AOVZHOBPKUQKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)F |
Origin of Product |
United States |
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